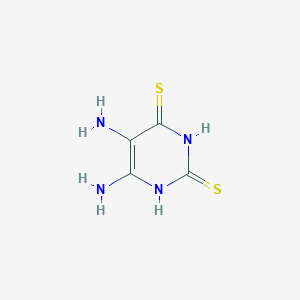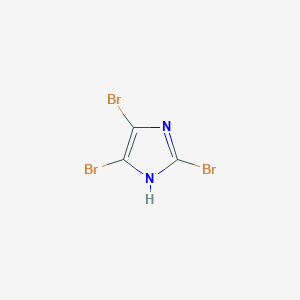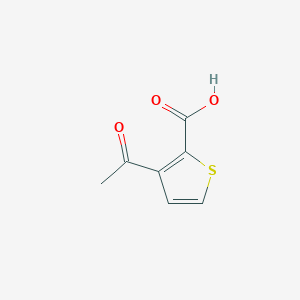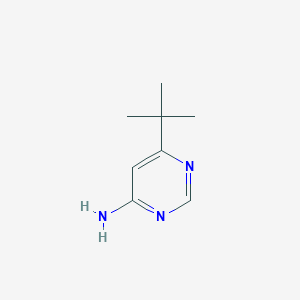
6-Tert-butylpyrimidin-4-amine
Descripción general
Descripción
“6-Tert-butylpyrimidin-4-amine” is a chemical compound with the molecular formula C8H13N3 . It has an average mass of 151.209 Da and a monoisotopic mass of 151.110947 Da . This compound is used in scientific research and exhibits diverse applications, from drug discovery to materials synthesis, owing to its unique structural properties.
Molecular Structure Analysis
The InChI code for “6-Tert-butylpyrimidin-4-amine” is 1S/C8H13N3/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3,(H2,9,10,11) . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“6-Tert-butylpyrimidin-4-amine” is a solid at room temperature . The compound should be stored in a dark place, sealed, and dry .
Aplicaciones Científicas De Investigación
1. Anti-Inflammatory Applications
- Summary of Application: Pyrimidines, including 6-Tert-butylpyrimidin-4-amine, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes: The literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Peptide Applications
- Summary of Application: Synthetic peptides, which can be made from pyrimidines, have found their places in biochemistry, molecular biology, and immunology . They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, cross-reacting antibody preparation, and design of novel enzymes .
- Methods of Application: Peptide chemists and molecular biologists perform protein engineering processes at the level of DNA . They prepare synthetic peptides (a/k/a peptide libraries) in vast amounts . Model proteins and synthetic mini-proteins have been used to observe structure-activity relationships .
- Results or Outcomes: The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications . Synthetized Bioactive Peptides have yielded billions of USDs .
3. Cell-Penetrating Peptides
- Summary of Application: Cell-penetrating peptides (CPPs) have served to deliver various molecules and particles into cells . They are used in disease diagnostics as well as future drug components . They show a very bright future via delivery of these therapeutic molecules such as nucleic acids, drugs, and imaging agents, to cells and tissues .
- Methods of Application: CPPs can be manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting . Once they are functionalized or chemically altered, they can create effective delivery methods in order to target certain corrupt cells or tissues .
- Results or Outcomes: The use of CPPs and synthetic peptides has vastly improved biomedical research . They have found their places in biochemistry, molecular biology, and immunology . The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications . Synthetized Bioactive Peptides have yielded billions of USDs .
Safety And Hazards
The compound is classified as a Category 2 flammable liquid, and it’s harmful if swallowed . It’s also classified as having acute toxicity when inhaled, and it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
6-tert-butylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFMWHPJTZVYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351920 | |
| Record name | 6-tert-butylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butylpyrimidin-4-amine | |
CAS RN |
3435-27-6 | |
| Record name | 6-(1,1-Dimethylethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-tert-butylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-6-(tert-butyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



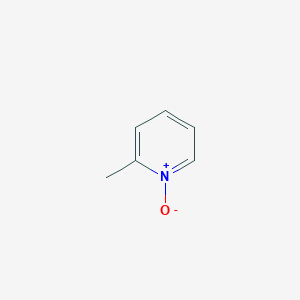
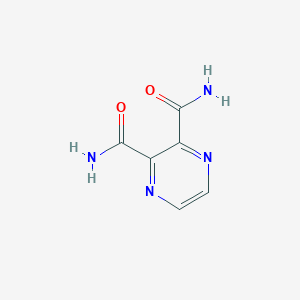
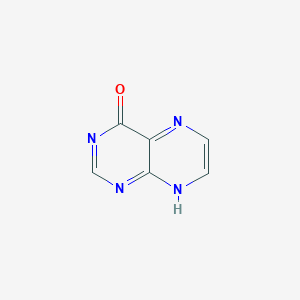
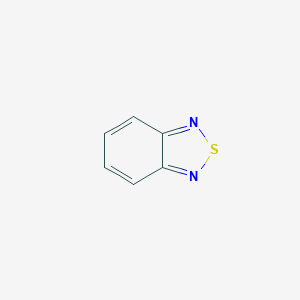
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
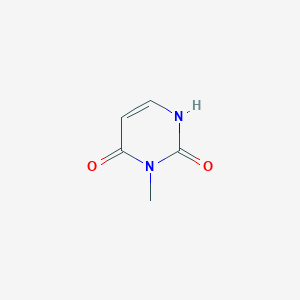
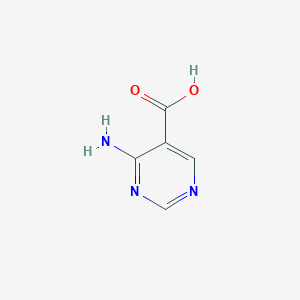
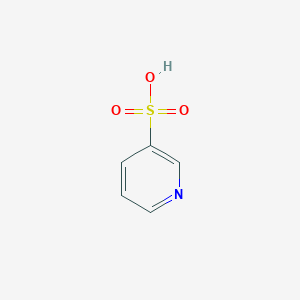

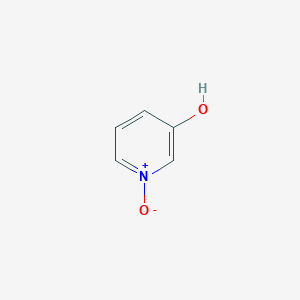
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)
